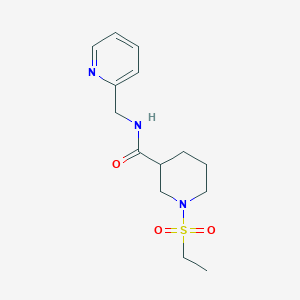![molecular formula C15H15ClN2O3S B4438944 N-(4-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438944.png)
N-(4-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(4-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006 or sorafenib, is a small molecule inhibitor that was initially developed as an anti-cancer agent. It is a multi-kinase inhibitor that targets several different signaling pathways involved in tumor growth and angiogenesis.
Mecanismo De Acción
Sorafenib works by inhibiting several different signaling pathways involved in tumor growth and angiogenesis. It targets the Raf/MEK/ERK pathway, which is involved in cell proliferation and survival, as well as the VEGFR/PDGFR pathway, which is involved in angiogenesis. By inhibiting these pathways, sorafenib can slow down tumor growth and prevent the formation of new blood vessels, which are necessary for tumor growth.
Biochemical and Physiological Effects
Sorafenib has several biochemical and physiological effects on the body. It can cause apoptosis, or programmed cell death, in cancer cells, and it can also inhibit cell proliferation and angiogenesis. Sorafenib has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of diseases such as psoriasis and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sorafenib has several advantages for lab experiments, including its high potency and specificity for its target kinases. It also has a well-established mechanism of action, which makes it a useful tool for studying signaling pathways involved in tumor growth and angiogenesis. However, sorafenib also has some limitations, including its relatively high cost and potential off-target effects.
Direcciones Futuras
There are several future directions for research on sorafenib. One area of interest is the development of new sorafenib analogs with improved potency and selectivity for its target kinases. Another area of interest is the investigation of sorafenib's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, there is ongoing research on the use of sorafenib as a tool for studying signaling pathways involved in tumor growth and angiogenesis.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its anti-cancer properties, and it has been shown to be effective against several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. In addition to its anti-cancer properties, sorafenib has also been investigated for its potential use in the treatment of other diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-(methanesulfonamido)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-13(4-3-5-14(10)18-22(2,20)21)15(19)17-12-8-6-11(16)7-9-12/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTCALKMBSAWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438862.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4438869.png)
![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B4438870.png)
![N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4438878.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4438882.png)

![1-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride](/img/structure/B4438894.png)
![N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4438902.png)
![1-[4-(2,4-dimethylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B4438921.png)
![1-(1-ethyl-2-methyl-1H-indol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4438927.png)
![N-(tert-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438943.png)

![3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4438955.png)
